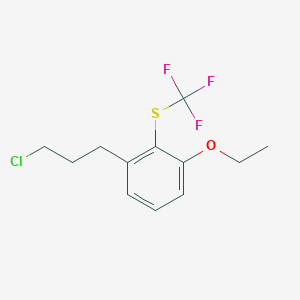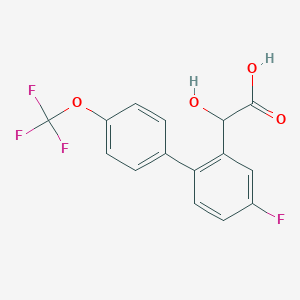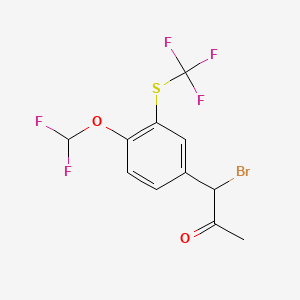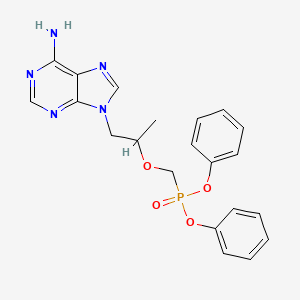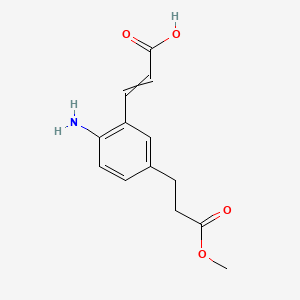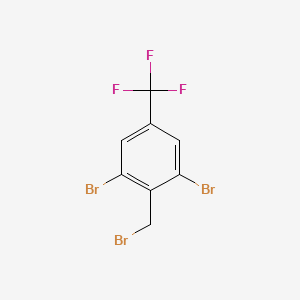
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of three bromine atoms and one trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(bromomethyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a more oxidized functional group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4-(trifluoromethyl)benzene
- 1,4-Dibromo-2-(bromomethyl)benzene
- 1,3-Dibromo-5-(trifluoromethyl)benzene
Uniqueness
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to its isomers and other bromobenzenes. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C8H4Br3F3 |
|---|---|
Molecular Weight |
396.82 g/mol |
IUPAC Name |
1,3-dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Br3F3/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |
InChI Key |
HLEWPDXRBXNBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



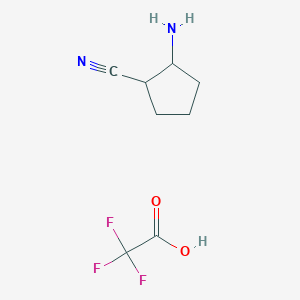

![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)



